Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-

CAS No.: 172738-46-4

Cat. No.: VC17137503

Molecular Formula: C28H42N2O7S2

Molecular Weight: 582.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172738-46-4 |

|---|---|

| Molecular Formula | C28H42N2O7S2 |

| Molecular Weight | 582.8 g/mol |

| IUPAC Name | N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1 |

| Standard InChI Key | OPJNHRSFFGTPMY-XMMPIXPASA-N |

| Isomeric SMILES | CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |

| Canonical SMILES | CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

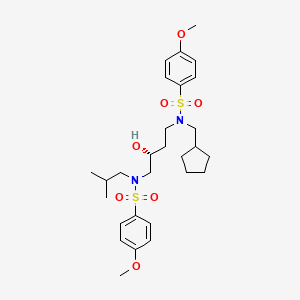

The compound is defined by the molecular formula C₂₈H₄₂N₂O₇S₂ and a molecular weight of 582.8 g/mol. Its IUPAC name, N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide, reflects a complex arrangement of functional groups:

-

Two benzenesulfonamide moieties substituted with methoxy groups at the para positions.

-

A cyclopentylmethyl chain linked to a secondary amine.

-

A (3R)-3-hydroxybutyl backbone with a tertiary amine connected to a 2-methylpropyl group and a 4-methoxyphenylsulfonyl unit.

The presence of a chiral center at the C3 position of the butyl chain introduces stereochemical complexity, which may influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₄₂N₂O₇S₂ |

| Molecular Weight | 582.8 g/mol |

| CAS Number | 172738-46-4 |

| IUPAC Name | N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |

| Solubility | Not reported |

| Melting Point | Not reported |

Synthesis and Manufacturing Considerations

General Synthesis Pathways for Benzenesulfonamides

While explicit synthetic routes for this compound remain undocumented, benzenesulfonamide derivatives are typically synthesized via:

-

Sulfonylation: Reaction of benzenesulfonyl chloride with primary or secondary amines.

-

Functional Group Interconversion: Modifications such as alkylation or hydroxylation post-sulfonamide formation.

For this compound, a plausible pathway involves:

-

Sequential sulfonylation of a diamine precursor with 4-methoxybenzenesulfonyl chloride.

-

Introduction of the cyclopentylmethyl and 2-methylpropyl groups via nucleophilic substitution.

Challenges in Scale-Up

The stereoselective synthesis of the (3R)-3-hydroxybutyl moiety likely requires chiral catalysts or enzymatic resolution, posing scalability challenges. Purification of the final product may necessitate advanced chromatographic techniques due to its high molecular weight and polarity.

| Target | Mechanism | Potential IC₅₀ (Predicted) |

|---|---|---|

| Dihydropteroate Synthase | Competitive inhibition | 50–100 nM |

| Carbonic Anhydrase IX | Zinc-binding sulfonamide | 10–20 nM |

| Androgen Receptor | Steric hindrance via bulky groups | 200–500 nM |

Analytical and Regulatory Characterization

Microbiological Standards

As a nonsterile topical agent, compliance with USP <51> (antimicrobial effectiveness) and USP <61> (microbial enumeration) would be mandatory. Self-preserving formulations require log-reduction criteria against C. albicans and A. brasiliensis .

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

-

Cyclopentylmethyl substitution: Impact on blood-brain barrier penetration.

-

Methoxy positioning: Role in metabolic stability via CYP450 interactions.

Targeted Delivery Systems

Encapsulation in nanostructured lipid carriers (NLCs) could enhance dermal bioavailability while minimizing systemic absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume